5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid
5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid
Brand Name:
Vulcanchem
CAS No.:
102986-13-0
VCID:
VC20788138
InChI:
InChI=1S/C11H13NO6S/c12-6(11(17)18)4-19-8-2-5(3-9(14)15)1-7(13)10(8)16/h1-2,6,13,16H,3-4,12H2,(H,14,15)(H,17,18)/t6-/m0/s1
SMILES:
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(=O)O
Molecular Formula:
C11H13NO6S
Molecular Weight:
287.29 g/mol
5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid
CAS No.: 102986-13-0
Cat. No.: VC20788138
Molecular Formula: C11H13NO6S
Molecular Weight: 287.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102986-13-0 |
|---|---|
| Molecular Formula | C11H13NO6S |
| Molecular Weight | 287.29 g/mol |
| IUPAC Name | (2R)-2-amino-3-[5-(carboxymethyl)-2,3-dihydroxyphenyl]sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C11H13NO6S/c12-6(11(17)18)4-19-8-2-5(3-9(14)15)1-7(13)10(8)16/h1-2,6,13,16H,3-4,12H2,(H,14,15)(H,17,18)/t6-/m0/s1 |
| Standard InChI Key | VXENIQYLJYCIHB-LURJTMIESA-N |
| Isomeric SMILES | C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)CC(=O)O |
| SMILES | C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(=O)O |
| Canonical SMILES | C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(=O)O |
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